molecular formula C19H19N3OS B2879645 1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034411-16-8

1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No. B2879645
CAS RN: 2034411-16-8
M. Wt: 337.44
InChI Key: BCFLQGZRPWEZAU-UHFFFAOYSA-N
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Description

The compound is a urea derivative with a phenethyl group, a pyridin-3-yl group, and a thiophen-2-yl group . Urea derivatives are known for their wide range of biological activities and are used in various fields of medicinal and agricultural chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, chalcones, which have a similar structure, are synthesized from Claisen-Schmidt condensation .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the phenethyl, pyridin-3-yl, and thiophen-2-yl groups. These groups could potentially participate in various interactions that could influence the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the urea group could potentially participate in various reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the pyridin-3-yl and thiophen-2-yl groups could potentially influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Antifungal Applications

Compounds similar to 1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea have shown promising results as antifungal agents. For example, certain derivatives have demonstrated higher inhibition rates against four tested fungi at a concentration of 10 μg/mL . This suggests potential for developing new antifungal medications or treatments.

Chemosensor Development

Derivatives of this compound have been evaluated for their selectivity with various metal ions, which is crucial for chemosensor functionality . The ability to detect and differentiate between metal ions makes these compounds valuable for environmental monitoring and industrial processes.

Cancer Research

The structural features of 1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea allow it to interact with specific proteins within cells. For instance, the pyridine core can form hydrogen bonds with key amino acids in protein structures, which could be exploited in cancer research to design targeted therapies .

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to exhibit anti-inflammatory and antioxidant activities .

Mode of Action

It is synthesized from a compound that has shown potent anti-inflammatory and antioxidant activities . This suggests that it may interact with its targets to modulate inflammatory responses and oxidative stress.

Future Directions

Future research could potentially explore the synthesis, characterization, and applications of this compound. Given the wide range of biological activities exhibited by similar compounds, this compound could potentially have interesting applications in medicinal chemistry .

properties

IUPAC Name

1-(2-phenylethyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(21-9-8-15-5-2-1-3-6-15)22-13-16-11-17(14-20-12-16)18-7-4-10-24-18/h1-7,10-12,14H,8-9,13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFLQGZRPWEZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

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